molecular formula C4H6FNO B12327473 Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-

Cat. No.: B12327473
M. Wt: 103.09 g/mol
InChI Key: PHZKRDKMJHXGBR-STHAYSLISA-N
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Description

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- is an organic compound characterized by the presence of a cyclopropane ring substituted with a carboxamide group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of chiral rhodium catalysts has been explored to achieve enantioselective synthesis of cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and fluorine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- is unique due to its specific combination of a cyclopropane ring, a carboxamide group, and a fluorine atom. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C4H6FNO

Molecular Weight

103.09 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclopropane-1-carboxamide

InChI

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m0/s1

InChI Key

PHZKRDKMJHXGBR-STHAYSLISA-N

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)N

Canonical SMILES

C1C(C1F)C(=O)N

Origin of Product

United States

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